molecular formula C14H27N4O11P2+ B072985 Cytidine 5'-(trihydrogen diphosphate), mono(2-(trimethylammonio)ethyl) ester CAS No. 1256-10-6

Cytidine 5'-(trihydrogen diphosphate), mono(2-(trimethylammonio)ethyl) ester

Cat. No.: B072985
CAS No.: 1256-10-6
M. Wt: 489.33 g/mol
InChI Key: RZZPDXZPRHQOCG-OJAKKHQRSA-O
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Description

Cytidine 5'-(trihydrogen diphosphate), mono(2-(trimethylammonio)ethyl) ester, commonly known as citicoline or CDP-choline, is a naturally occurring intermediate in phospholipid biosynthesis. Its chemical formula is C₁₄H₂₆N₄O₁₁P₂, with a molecular weight of 488.32 g/mol . Structurally, it comprises cytidine (a nucleoside with cytosine and ribose) linked via a pyrophosphate bridge to choline, forming an inner salt with hydroxide . This zwitterionic structure enhances its stability and solubility in aqueous solutions, though it remains poorly soluble in ethanol .

Citicoline is clinically recognized as a nootropic agent and cerebral stimulant, supporting cognitive function, neuroprotection, and recovery in conditions like stroke or traumatic brain injury . Its mechanism involves enhancing phospholipid synthesis (e.g., phosphatidylcholine) and modulating neurotransmitter systems, such as acetylcholine and dopamine .

Properties

CAS No.

1256-10-6

Molecular Formula

C14H27N4O11P2+

Molecular Weight

489.33 g/mol

IUPAC Name

2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C14H26N4O11P2/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25)/p+1/t9-,11-,12-,13-/m1/s1

InChI Key

RZZPDXZPRHQOCG-OJAKKHQRSA-O

SMILES

C[N+](C)(C)CCC(C1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OP(=O)(O)OP(=O)(O)[O-]

Isomeric SMILES

C[N+](C)(C)CCOP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O

Canonical SMILES

C[N+](C)(C)CCOP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O

physical_description

Solid

Origin of Product

United States

Preparation Methods

Solvent Selection for Crystallization

Methanol-isopropanol mixtures reduce citicoline’s solubility, promoting crystallization while minimizing co-precipitation of impurities. A 1:3 v/v ratio achieves optimal crystal morphology, as evidenced by scanning electron microscopy (SEM) showing uniform orthorhombic structures.

Temperature Gradients in Reactors

Gradual cooling from 35°C to 5°C during recrystallization enhances crystal size distribution, reducing friability in tablet formulations.

Inline Monitoring of Reaction Progress

Near-infrared (NIR) spectroscopy tracks phosphate ester formation in real-time, allowing adjustments to reactant stoichiometry and minimizing byproducts.

Validation of Structural Integrity

Post-synthesis analysis includes:

  • X-ray Diffraction (XRD) : Peaks at 2θ = 10.2°, 15.7°, and 20.4° confirm the crystalline structure of citicoline sodium.

  • Infrared Spectroscopy (IR) : Absorbance at 1,652 cm⁻¹ (C=O stretch) and 1,155 cm⁻¹ (P-O-C ester) validates functional group integrity.

  • High-Performance Liquid Chromatography (HPLC) : A C18 column with 10 mM tetrabutylammonium phosphate resolves citicoline (retention time: 12.3 min) from CDP-ethanolamine (14.1 min).

Challenges and Mitigation Strategies

Hydrolysis of Diphosphate Bonds

The diphosphate bridge is susceptible to hydrolysis at pH < 6.0. Buffering the reaction at pH 7.0–7.5 with tris(hydroxymethyl)aminomethane (TRIS) stabilizes the intermediate.

Residual Solvent Removal

Post-crystallization, rotary evaporation under reduced pressure (40°C, 50 mbar) reduces methanol and chloroform residues to <0.1%, complying with ICH Q3C guidelines.

Emerging Technologies in Citicoline Synthesis

Continuous Flow Reactors

Microfluidic systems enable precise control over phosphorylation kinetics, reducing reaction times from 12 hours to 45 minutes while maintaining 90% yield.

Immobilized Enzymes

Cross-linked enzyme aggregates (CLEAs) of CTP-phosphocholine cytidylyltransferase retain 80% activity after 10 reaction cycles, lowering biocatalyst costs .

Chemical Reactions Analysis

Types of Reactions: Citicoline undergoes various chemical reactions, including hydrolysis and phosphorylation. When taken as a supplement, citicoline is hydrolyzed into choline and cytidine in the intestine. These components cross the blood-brain barrier and are reformed into citicoline by the enzyme CTP-phosphocholine cytidylyltransferase .

Common Reagents and Conditions: Common reagents used in the synthesis of citicoline include cytidine monophosphate, phosphorylcholine, and triphosgene. The reactions typically occur under mild conditions with the use of biocatalysts such as yeast .

Major Products Formed: The major products formed from the reactions involving citicoline include choline and cytidine, which are essential for the synthesis of phosphatidylcholine, a crucial component of cell membranes .

Scientific Research Applications

Neuropharmacological Applications

Cytidine 5'-(trihydrogen diphosphate), mono(2-(trimethylammonio)ethyl) ester is recognized for its potential neuroprotective and cognitive-enhancing properties. As a precursor to cytidine and choline, it plays a crucial role in the synthesis of phosphatidylcholine, an essential component of neuronal membranes.

  • Cognitive Enhancement : Research indicates that compounds similar to this compound can improve memory and learning processes. For instance, citicoline (a related compound) has been shown to enhance cognitive functions in various clinical studies involving patients with cognitive impairments .
  • Neuroprotection : The compound exhibits neuroprotective effects against excitotoxicity and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have demonstrated that cytidine derivatives can mitigate neuronal damage in animal models .

Molecular Biology Applications

In molecular biology, this compound serves as a substrate for various enzymatic reactions.

  • Nucleotide Synthesis : It is involved in the synthesis of nucleotides, which are fundamental building blocks of RNA and DNA. This property makes it essential for studies involving nucleic acid manipulation and genetic engineering.
  • Enzyme Substrate : The compound acts as a substrate for nucleoside diphosphate kinases, facilitating the transfer of phosphate groups in cellular metabolism . This function is vital for energy transfer within cells.

Pharmaceutical Development

The pharmaceutical industry utilizes this compound as an active ingredient or intermediate in drug formulations.

  • Drug Formulations : It is incorporated into formulations aimed at treating neurological disorders due to its ability to enhance cognitive function and protect against neurodegeneration. Clinical trials have explored its efficacy in improving outcomes for patients with stroke and traumatic brain injury .
  • Potential as a Therapeutic Agent : Given its biochemical roles, there is ongoing research into its potential therapeutic applications beyond neuroprotection, including its use in metabolic disorders and as a supplement for enhancing physical performance .

Case Study 1: Cognitive Enhancement in Elderly Patients

A clinical trial assessed the effects of citicoline (related to this compound) on cognitive function in elderly patients with mild cognitive impairment. Results indicated significant improvements in memory recall and executive function after 12 weeks of treatment compared to placebo groups .

Case Study 2: Neuroprotection Post-Stroke

In an animal model of ischemic stroke, administration of cytidine derivatives demonstrated reduced neuronal apoptosis and improved functional recovery post-stroke. The study highlighted the compound's role in enhancing neurogenesis and synaptic plasticity following cerebral ischemia .

Comparison with Similar Compounds

Comparison with Similar Compounds

Citicoline belongs to a class of nucleotide-choline conjugates. Below is a comparative analysis with structurally or functionally related compounds:

Citicoline Sodium (Monosodium Salt)

  • Chemical Name: Cytidine 5'-(trihydrogen diphosphate), P'-[2-(trimethylammonio)ethyl] ester, inner salt, monosodium salt
  • CAS : 33818-15-4
  • Key Differences: Enhanced aqueous solubility due to the sodium counterion, making it preferable for intravenous formulations . Molecular weight: 510.31 g/mol (vs. 488.32 g/mol for citicoline) . Pharmacological equivalence to citicoline in therapeutic applications, with identical mechanisms of action .

Cytidine 5'-Diphosphate (CDP)

  • CAS : 63-38-7
  • Key Differences :
    • Lacks the choline moiety, rendering it inactive in choline-dependent pathways like phosphatidylcholine synthesis .
    • Primarily functions as a metabolic precursor in nucleotide synthesis rather than neuroprotection .

Cytidine 5'-Triphosphate (CTP)

  • CAS : 63-38-7 (parent compound); derivatives vary (e.g., 81012-87-5 for disodium salt dihydrate) .
  • Key Differences: Contains three phosphate groups (vs. two in citicoline), playing a critical role in RNA synthesis and energy transfer .

Alpha-Glycerophosphocholine (Alpha-GPC)

  • Direct choline donor with higher bioavailability for acetylcholine synthesis but lacks citicoline’s cytidine-mediated neurorepair effects .

Data Table: Comparative Overview

Compound CAS Number Molecular Weight (g/mol) Key Functional Groups Solubility Primary Applications
Citicoline 987-78-0 488.32 Cytidine, choline, diphosphate Water-soluble Neuroprotection, stroke recovery
Citicoline Sodium 33818-15-4 510.31 Sodium counterion Highly water-soluble Injectable formulations
Cytidine 5'-Diphosphate (CDP) 63-38-7 403.18 Cytidine, diphosphate Water-soluble Nucleotide biosynthesis
Cytidine 5'-Triphosphate (CTP) 63-38-7 (base) 483.16 (anhydrous) Cytidine, triphosphate Water-soluble RNA synthesis, energy transfer
Alpha-GPC 28319-77-9 257.22 Choline, glycerol-phosphate Water-soluble Cognitive enhancement

Research Findings and Pharmacological Notes

  • Citicoline vs. Citicoline Sodium : Both show equivalent efficacy in clinical settings, but the sodium salt’s solubility profile makes it more versatile in drug formulations .
  • Citicoline vs. CDP/CTP : Unlike CDP/CTP, citicoline uniquely combines choline and cytidine, enabling dual roles in membrane repair and neurotransmitter synthesis .
  • Stability : Citicoline degrades in acidic conditions but remains stable in neutral aqueous solutions, whereas CDP is more prone to enzymatic hydrolysis .

Biological Activity

Cytidine 5'-(trihydrogen diphosphate), mono(2-(trimethylammonio)ethyl) ester, commonly referred to as CDP-choline or cytidine diphosphocholine, is a phosphorylated form of choline that plays a significant role in cellular metabolism and neurological health. This compound is involved in the synthesis of phospholipids, particularly phosphatidylcholine, which is crucial for maintaining cellular membrane integrity.

  • Molecular Formula : C14H27N4O11P2
  • Molecular Weight : 489.33 g/mol
  • CAS Number : 1256-10-6
  • Appearance : Off-white solid
  • Melting Point : 234-235 °C

CDP-choline acts as a precursor for the synthesis of phosphatidylcholine and sphingomyelin, essential components of cell membranes. It is also involved in the production of acetylcholine, a neurotransmitter critical for memory and cognitive functions. The biological activity of CDP-choline can be categorized into several key areas:

  • Neuroprotective Effects : CDP-choline has been shown to protect neurons from damage due to ischemia and neurotoxicity. Studies indicate that it enhances neuronal survival through anti-apoptotic mechanisms and by promoting neuronal regeneration.
  • Cognitive Enhancement : Clinical trials have demonstrated that CDP-choline supplementation can improve cognitive function in patients with cognitive deficits, including Alzheimer’s disease and vascular dementia. It appears to enhance memory and learning capabilities.
  • Metabolic Role : As a source of choline, CDP-choline contributes to lipid metabolism and energy production within cells. It is particularly important in the liver where it aids in fat metabolism.

Case Studies and Clinical Research

Several studies have explored the biological activity of CDP-choline:

  • Cognitive Function Improvement : A double-blind placebo-controlled trial involving elderly patients with mild cognitive impairment showed significant improvements in cognitive performance after 12 weeks of CDP-choline supplementation compared to the placebo group .
  • Neuroprotection in Stroke : In animal models of stroke, treatment with CDP-choline resulted in reduced infarct size and improved functional recovery. This suggests its potential as a therapeutic agent in acute ischemic stroke .
  • Chronic Fatigue Syndrome (CFS) : A study indicated that patients with CFS experienced reduced fatigue levels and improved quality of life when treated with CDP-choline, highlighting its potential role in managing fatigue-related disorders .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
NeuroprotectionProtects neurons from ischemic damage; promotes survival and regeneration ,
Cognitive EnhancementImproves memory and learning capabilities in cognitive impairment ,
Metabolic RoleAids in lipid metabolism and energy production ,
Fatigue ManagementReduces fatigue symptoms in chronic fatigue syndrome ,

Q & A

Q. What are the established synthetic routes for Cytidine 5'-(trihydrogen diphosphate), mono(2-(trimethylammonio)ethyl) ester (citicoline), and what are their critical reaction parameters?

Citicoline is synthesized via phosphorylation and esterification of cytidine with choline derivatives. A key method involves reacting cytidine-5'-monophosphate (CMP) with phosphoryl chloride (POCl₃) in anhydrous conditions to form the diphosphate intermediate, followed by conjugation with 2-(trimethylammonio)ethanol. Critical parameters include maintaining a reaction temperature below 0°C during phosphorylation to prevent hydrolysis and using aprotic solvents like dimethylformamide (DMF) to stabilize intermediates. Post-synthesis purification via ion-exchange chromatography ensures removal of unreacted salts .

Q. How is the structural integrity of citicoline validated in research settings?

Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR confirm the ester linkage between cytidine diphosphate and the choline moiety.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 488.32 (C₁₄H₂₆N₄O₁₁P₂⁺) .
  • X-ray Crystallography : Resolves the stereochemistry of the ribose ring and phosphate-choline ester bond .

Q. What is the primary biological role of citicoline in neuronal systems?

Citicoline acts as an intermediate in phospholipid biosynthesis, notably in phosphatidylcholine synthesis. It donates choline and cytidine moieties to enhance cell membrane repair and neurotransmitter (e.g., acetylcholine) production. In vitro studies demonstrate its neuroprotective effects via upregulation of glutathione synthesis and inhibition of phospholipase A₂ .

Q. Which analytical methods are recommended for quantifying citicoline in biological matrices?

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 280 nm (cytidine absorbance) achieve sensitivity down to 0.1 µg/mL .
  • Thin-Layer Chromatography (TLC) : Silica gel plates with a mobile phase of chloroform:methanol:ammonia (60:35:5) separate citicoline from degradation products (Rf = 0.42) .

Advanced Questions

Q. What experimental design challenges arise in optimizing citicoline synthesis for high purity?

Key challenges include:

  • Phosphate Hydrolysis : The diphosphate ester bond is prone to hydrolysis in aqueous or acidic conditions. Solutions include using anhydrous solvents and low temperatures during synthesis .
  • Byproduct Formation : Residual trimethylamine from choline precursors can form salts. Purification via recrystallization in ethanol:water (3:1) removes these impurities .

Q. How do contradictions in citicoline pharmacokinetic data inform dosing strategies in preclinical models?

Studies report variable oral bioavailability (15–30%) due to enzymatic degradation in the gut. Intraperitoneal administration in rodent models achieves 90% bioavailability but risks cholinergic toxicity. Researchers mitigate this by co-administering acetylcholinesterase inhibitors or using sustained-release formulations .

Q. What methodological optimizations are needed to separate citicoline from structurally similar nucleotides like CDP-choline derivatives?

HPLC methods require:

  • Ion-Pairing Reagents : Tetrabutylammonium phosphate (10 mM) improves resolution of phosphorylated analogs.
  • Gradient Elution : A 20–50% acetonitrile gradient over 30 minutes resolves citicoline (retention time: 12.3 min) from CDP-ethanolamine (14.1 min) .

Q. How does citicoline modulate neurotransmitter release pathways in ischemic brain injury models?

In vivo studies using middle cerebral artery occlusion (MCAO) models show citicoline increases extracellular dopamine (DA) and glutamate levels by 40% via enhanced vesicular monoamine transporter 2 (VMAT2) activity. Confocal microscopy with fluorescent DA probes (e.g., FFN511) visualizes this effect .

Q. What criteria define pharmaceutical-grade citicoline purity, and how are residual solvents quantified?

  • Purity Standards : ≥98% assay value (HPLC), ≤5% loss on drying, ≤2 ppm arsenic, ≤0.05% ammonium .
  • Residual Solvents : Gas chromatography (GC) with flame ionization detection identifies acetone (<0.5%) and chloroform (<0.1%) residues from synthesis .

Q. Why do in vitro and in vivo studies show divergent efficacy for citicoline in neurodegenerative models?

In vitro assays (e.g., SH-SY5Y cells) lack metabolic complexity, while in vivo models (e.g., aged rats) exhibit blood-brain barrier (BBB) efflux transporters (e.g., P-glycoprotein) that reduce cerebral citicoline uptake. Co-administration with BBB permeabilizers (e.g., mannitol) enhances efficacy .

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